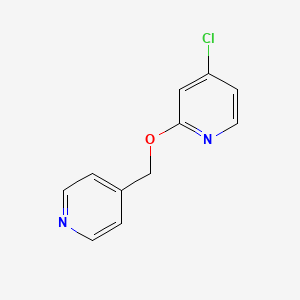

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine

Description

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 4 and a pyridin-4-ylmethoxy group at position 2. Its molecular formula is C₁₁H₉ClN₂O (molecular weight: 220.66 g/mol). The pyridinylmethoxy group introduces steric and electronic complexity, influencing reactivity and biological interactions.

Properties

CAS No. |

1346707-81-0 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-chloro-2-(pyridin-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |

InChI Key |

SCXRJWPFXOBGOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1COC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation: Oxidized forms of the compound.

Reduction: Reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine are primarily centered around its biological activity and potential therapeutic effects. The compound's ability to interact with specific molecular targets within biological systems is crucial for its evaluation as a drug candidate.

1. Anticancer Research

Recent studies have explored the synthesis of pyridine derivatives, including 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine, as potential anticancer agents. The unique structure allows for modifications that can enhance efficacy against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting tumor growth in vitro, suggesting that further development could lead to effective anticancer therapies .

2. Neuropharmacology

This compound has been investigated for its potential role as a ligand in neuropharmacological applications. Research indicates that pyridine derivatives can modulate neurotransmitter receptors, which are critical in treating neurological disorders such as schizophrenia and dementia. The binding affinity of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine with muscarinic acetylcholine receptors is particularly noteworthy, as it may facilitate the development of radioligands for imaging studies .

Chemical Reactivity and Synthesis

The synthetic versatility of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is highlighted by its reactivity with various chemical reagents. Common reactions include:

- Substitution Reactions : Utilizing sodium methoxide to introduce new functional groups.

- Oxidation : Employing m-chloroperbenzoic acid to modify the compound further.

- Reduction : Using lithium aluminum hydride to reduce specific functional groups.

These reactions underscore the compound's adaptability in synthetic organic chemistry, allowing researchers to tailor its properties for specific applications.

Case Studies

Several case studies have documented the application of pyridine derivatives in drug discovery:

- Anticancer Agents : A study focused on synthesizing novel pyridine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer therapies .

- Neuroimaging : Research on muscarinic receptor ligands demonstrated that compounds similar to 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine could serve as effective radioligands for positron emission tomography (PET), aiding in non-invasive brain imaging techniques .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

4-Bromo-2-(pyridin-4-ylmethoxy)pyridine

- Structure : Bromine replaces chlorine at position 3.

- Molecular Formula : C₁₁H₉BrN₂O (MW: 265.11 g/mol).

- Comparison : Bromine’s larger atomic radius increases steric hindrance compared to chlorine. Its lower electronegativity enhances leaving-group ability in nucleophilic substitution reactions, making this compound more reactive in such pathways .

4-Chloro-3-methoxy-2-methylpyridine

- Structure : Chlorine at position 4, methoxy at position 3, and methyl at position 2.

- Molecular Formula: C₇H₈ClNO (MW: 157.60 g/mol).

- Comparison: The methoxy group is electron-donating, altering the pyridine ring’s electronic density.

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

- Structure : Benzyloxy at position 5, chlorine at position 4, and chloromethyl at position 2.

- Molecular Formula: C₁₃H₁₁Cl₂NO (MW: 276.14 g/mol).

- The chloromethyl group offers a reactive site for further functionalization, unlike the stable pyridinylmethoxy group in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine | 220.66 | Not reported | 1.8 |

| 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine | 265.11 | Not reported | 2.1 |

| 4-Chloro-3-methoxy-2-methylpyridine | 157.60 | 110–115 | 1.2 |

| 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | 276.14 | 85–90 | 3.0 |

- Key Observations :

- Higher molecular weight correlates with increased lipophilicity (e.g., bromo and benzyloxy derivatives).

- Methoxy and methyl groups reduce melting points compared to bulkier substituents .

Biological Activity

4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is a pyridine derivative notable for its potential biological activities. This compound features a chlorine atom at the 4-position and a methoxy group linked to a pyridine ring at the 2-position, contributing to its unique chemical reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is . The presence of both aromatic and heterocyclic features allows for diverse interactions with biological systems, making it a candidate for pharmacological applications. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Chloro (Cl), Methoxy (-OCH₃), Pyridine Ring |

| Biological Targets | Enzymes, Receptors |

The biological activity of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine is primarily attributed to its ability to bind with specific enzymes and receptors. This binding can modulate the activity of these proteins, potentially leading to therapeutic effects. The chloro and methoxy substituents are believed to enhance the compound's reactivity, influencing its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyridine derivatives have shown that they can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds often correlates with their structural characteristics, such as the presence of halogen atoms or functional groups that enhance binding affinity.

Anticancer Activity

Pyridine derivatives, including those similar to 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine, have been evaluated for their anticancer properties. Research indicates that modifications in the structure can lead to enhanced antiproliferative effects against cancer cell lines . For example, the presence of methoxy groups and halogens has been associated with improved activity against specific cancer types.

Case Studies

- Antibacterial Efficacy : A study evaluated various pyridine derivatives against E. coli and S. aureus, demonstrating that specific substitutions led to lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

- Anticancer Screening : In vitro studies on novel pyridine derivatives revealed that certain structural modifications significantly increased their potency against cancer cell lines through mechanisms involving PI3K inhibition .

Comparative Analysis with Similar Compounds

A comparison of 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine with other related compounds highlights its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine | Chloro at position 4, fluoro at position 2 | Contains an oxirane ring enhancing reactivity |

| 5-Chloro-2-(pyridin-3-yloxy)pyridine | Chloro at position 5, different substitution | Varies in reactivity due to substitution pattern |

| 4-Chloro-pyridin-3(1H)-one | Chlorine at position 4, carbonyl instead of methoxy | Different functional group influences properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.